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Introduction

Telaglenastat (formerly CB-839) is a first-in-class, potent, and selective inhibitor of glutaminase
(GLS), a critical enzyme in cancer cell metabolism.[1][2] By blocking the conversion of
glutamine to glutamate, Telaglenastat disrupts the tricarboxylic acid (TCA) cycle and other
metabolic pathways that fuel rapidly proliferating tumor cells.[1][3] While showing promise in
clinical trials, particularly in combination with other anticancer agents, its therapeutic efficacy
can be potentially enhanced through advanced drug delivery systems.[1][2] Nanoparticle-based
delivery offers several advantages, including improved solubility, controlled release, and
targeted delivery to tumor tissues, thereby potentially increasing efficacy and reducing systemic
toxicity.

These application notes provide an overview and detailed protocols for the formulation and
evaluation of Telaglenastat-loaded nanoparticles, specifically focusing on poly(lactic-co-glycolic
acid) (PLGA) nanoparticles and liposomes as exemplary delivery platforms.

Signaling Pathway of Telaglenastat in Cancer Cells

Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which catalyzes
the first step in glutaminolysis. This inhibition leads to a cascade of downstream effects on
cellular metabolism and survival pathways.
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Caption: Mechanism of action of Telaglenastat in cancer cells.
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Section 1: Telaglenastat-Loaded PLGA
Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used
for drug delivery applications. PLGA nanoparticles can encapsulate hydrophobic drugs like
Telaglenastat, protecting them from degradation and enabling sustained release.

Experimental Protocol: Formulation of Telaglenastat-
Loaded PLGA Nanoparticles

This protocol describes the preparation of Telaglenastat-loaded PLGA nanoparticles using an
oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

Telaglenastat

Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

Dichloromethane (DCM)

Poly(vinyl alcohol) (PVA)

Deionized water

Acetone

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

e Magnetic stirrer

e Probe sonicator

 Rotary evaporator

o High-speed centrifuge
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» Lyophilizer (freeze-dryer)

Procedure:

o Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Telaglenastat in 2 mL of
dichloromethane.

e Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized
water.

o Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a
magnetic stirrer. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to
form an oil-in-water emulsion.

e Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6
hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

o Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20
minutes at 4°C. Discard the supernatant.

e Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat
this washing step twice to remove excess PVA and unencapsulated drug.

» Lyophilization (Optional): For long-term storage, resuspend the final nanopatrticle pellet in a
cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Preparation
Organic Phase Aqueous Phase
(PLGA + Telaglenastat in DCM) (PVA in Water)

\quulati/

Emulsification
(Sonication)

:

Solvent Evaporation

Purification & Collection

Centrifugation

:

Washing

:

Lyophilization
(Optional)

Click to download full resolution via product page

Caption: Workflow for preparing Telaglenastat-PLGA nanopatrticles.

Experimental Protocol: Characterization of
Telaglenastat-Loaded PLGA Nanoparticles

1.2.1. Particle Size and Zeta Potential Analysis

e Method: Dynamic Light Scattering (DLS)
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e Procedure:
o Resuspend a small aliquot of the nanoparticle formulation in deionized water.

o Analyze the sample using a DLS instrument to determine the average patrticle size (Z-
average), polydispersity index (PDI), and zeta potential.

1.2.2. Drug Loading and Encapsulation Efficiency
o Method: High-Performance Liquid Chromatography (HPLC)
e Procedure:
o Accurately weigh a known amount of lyophilized Telaglenastat-loaded nanoparticles.

o Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to release the
encapsulated drug.

o Centrifuge to precipitate the polymer.

o Analyze the supernatant using a validated HPLC method to quantify the amount of
Telaglenastat.

o Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following
formulas:

» DL (%) = (Weight of drug in nanopatrticles / Weight of nanoparticles) x 100
» EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
1.2.3. In Vitro Drug Release Study
e Method: Dialysis Method
» Procedure:
o Disperse a known amount of Telaglenastat-loaded nanopatrticles in PBS (pH 7.4).

o Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).
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o Immerse the dialysis bag in a larger volume of PBS (pH 7.4) at 37°C with continuous
stirring.

o At predetermined time intervals, withdraw a sample from the release medium and replace
it with fresh PBS.

o Analyze the collected samples by HPLC to determine the concentration of released
Telaglenastat.

Quantitative Data Summary (lllustrative)

Note: The following data is illustrative and should be experimentally determined for specific
formulations.

Parameter Value
Average Particle Size (nm) 150 - 250
Polydispersity Index (PDI) <0.2
Zeta Potential (mV) -15to -30
Drug Loading (%) 5-10
Encapsulation Efficiency (%) 70-90

In Vitro Release (at 24h) 30 - 40%

Section 2: Telaglenastat-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both
hydrophilic and hydrophobic drugs. They are biocompatible and can be formulated to control
drug release and improve circulation time.

Experimental Protocol: Formulation of Telaglenastat-
Loaded Liposomes

This protocol describes the preparation of Telaglenastat-loaded liposomes using the thin-film
hydration method.
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Materials:

Telaglenastat

e Soybean Phosphatidylcholine (SPC)

e Cholesterol

e Chloroform

e Methanol

o Phosphate-buffered saline (PBS), pH 7.4

Equipment:

« Rotary evaporator

e Bath sonicator

o Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

e Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of
Telaglenastat in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

e Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced
pressure at 40°C to form a thin lipid film on the flask wall.

» Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm
for 1 hour at a temperature above the lipid phase transition temperature.

e Sonication: Sonicate the resulting liposomal suspension in a bath sonicator for 15 minutes to
reduce the size of the liposomes.

o Extrusion: Extrude the liposomal suspension through a polycarbonate membrane (100 nm
pore size) 10-15 times to obtain unilamellar vesicles of a uniform size.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

 Purification: Remove unencapsulated Telaglenastat by dialysis or size exclusion
chromatography.
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Caption: Workflow for preparing Telaglenastat-loaded liposomes.

Experimental Protocol: Characterization of
Telaglenastat-Loaded Liposomes
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The characterization of liposomes follows similar principles to PLGA nanoparticles, with specific
considerations for their vesicular structure.

» Particle Size and Zeta Potential: Determined by DLS.

o Encapsulation Efficiency: Determined by disrupting the liposomes with a suitable solvent
(e.g., methanol) and quantifying the Telaglenastat content by HPLC.

e In Vitro Drug Release: Assessed using the dialysis method as described for PLGA
nanoparticles.

Quantitative Data Summary (lllustrative)

Note: The following data is illustrative and should be experimentally determined for specific
formulations.

Parameter Value
Average Particle Size (nm) 100 - 150
Polydispersity Index (PDI) <0.15
Zeta Potential (mV) -20to -40
Encapsulation Efficiency (%) 80-95
In Vitro Release (at 24h) 20 - 30%

Section 3: In Vitro and In Vivo Efficacy Evaluation
Experimental Protocol: In Vitro Cytotoxicity Assay

e Method: MTT Assay

o Cell Lines: Select cancer cell lines known to be sensitive to Telaglenastat (e.g., renal cell
carcinoma, triple-negative breast cancer cell lines).

e Procedure:

o Seed cells in 96-well plates and allow them to adhere overnight.
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o Treat the cells with varying concentrations of free Telaglenastat, Telaglenastat-loaded
nanoparticles, and empty nanoparticles (as a control).

o Incubate for 72 hours.
o Add MTT reagent and incubate for 4 hours.
o Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

o Calculate the cell viability and determine the IC50 values.

Experimental Protocol: In Vivo Antitumor Efficacy

o Animal Model: Use immunodeficient mice (e.g., hude mice) bearing xenografts of a relevant
cancer cell line.

e Procedure:
o Inject cancer cells subcutaneously into the flank of the mice.

o Once tumors reach a palpable size (e.g., 100-150 mms3), randomize the mice into
treatment groups:

Vehicle control

Free Telaglenastat

Telaglenastat-loaded nanoparticles

Empty nanoparticles

o Administer the treatments intravenously or intraperitoneally at a predetermined dosing
schedule.

o Measure tumor volume and body weight regularly.

o At the end of the study, euthanize the mice and excise the tumors for further analysis.
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Quantitative Data Summary (lllustrative)

Note: The following data is illustrative and should be experimentally determined.

Telaglenastat- Telaglenastat-
Assay Free Telaglenastat .
PLGA NP Liposomes
In Vitro IC50 (uM)
Renal Cancer Cell
) 15 0.8 0.9
Line A
Breast Cancer Cell
) 2.1 1.2 1.3
Line B
In Vivo Tumor Growth
% Tumor Growth
o 45% 75% 70%
Inhibition
Conclusion

Nanopatrticle-based delivery systems offer a promising strategy to enhance the therapeutic
potential of Telaglenastat. The protocols and illustrative data provided in these application
notes serve as a comprehensive guide for researchers to formulate, characterize, and evaluate
Telaglenastat-loaded nanoparticles. Further optimization of nanoparticle composition and
surface modification for targeted delivery could lead to even more significant improvements in
the treatment of glutamine-dependent cancers. Researchers are encouraged to adapt and
refine these protocols to suit their specific experimental needs and to generate robust,
reproducible data.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1671973?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in
combination with ionizing radiation in head and neck squamous cell carcinoma models -
PMC [pmc.ncbi.nlm.nih.gov]

e 2. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal
transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma -
PubMed [pubmed.nchbi.nlm.nih.gov]

« 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal
transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS
One [journals.plos.org]

 To cite this document: BenchChem. [Application Notes and Protocols for Nanoparticle-Based
Delivery of Telaglenastat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671973#nanoparticle-based-delivery-systems-for-
telaglenastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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